4-Fluoro-3-methylphenylmagnesium bromide

Catalog No.
S1899760
CAS No.
82297-89-0
M.F
C7H6BrFMg
M. Wt
213.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-methylphenylmagnesium bromide

CAS Number

82297-89-0

Product Name

4-Fluoro-3-methylphenylmagnesium bromide

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-4-ide;bromide

Molecular Formula

C7H6BrFMg

Molecular Weight

213.33 g/mol

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

RDVDTHIVHSZVCT-UHFFFAOYSA-M

SMILES

CC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]

Canonical SMILES

CC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]
4-Fluoro-3-methylphenylmagnesium bromide is known as Grignard reagent, which is used in a wide range of scientific experiments. Grignard reagents are organometallic compounds that are commonly used in organic synthesis. The compound is formed from the reaction between an alkyl or aryl halide with magnesium metal in dry ether. In this paper, we will discuss the properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 4-Fluoro-3-methylphenylmagnesium bromide.
Grignard reagents were discovered by Victor Grignard in 1900, and he received a Nobel Prize in chemistry in 1912 for his discovery. The Grignard reagents are a class of organometallic compounds that are formed from alkyl or aryl halides with magnesium metal. They are used in organic synthesis to create carbon-carbon bonds, which are necessary for the formation of complex organic compounds. Grignard reagents are very useful in organic chemistry because they react with a variety of functional groups, such as carbonyl compounds, nitriles, and epoxides.
4-Fluoro-3-methylphenylmagnesium bromide is a white to light yellow powder. It has a melting point of 26-28°C and a boiling point of 55°C (at atmospheric pressure). The compound is soluble in diethyl ether, benzene, and chloroform. The chemical formula of the compound is C7H7BrF Mg.
The synthesis of 4-Fluoro-3-methylphenylmagnesium bromide involves the reaction between 4-fluoro-3-methylbromobenzene and magnesium metal in dry ether. The reaction takes place in the presence of a small amount of iodine as a catalyst. The product is purified by distillation and recrystallization.
The characterization of 4-Fluoro-3-methylphenylmagnesium bromide is usually done using spectroscopic methods, such as NMR, IR, and mass spectrometry. NMR spectra show the characteristic peaks of the compound, which can be used to identify the compound and determine its purity. IR spectra can also be used to identify the functional groups in the compound. Mass spectrometry is used to determine the molecular weight of the compound and to identify its fragmentation pattern.
The analytical methods used to determine the purity and concentration of 4-Fluoro-3-methylphenylmagnesium bromide include NMR, IR, and HPLC. NMR spectra are used to determine the purity of the compound by comparing the experimental peaks with the expected peaks. IR spectra are used to identify the functional groups in the compound, and HPLC is used to determine the concentration of the compound.
The biological properties of 4-Fluoro-3-methylphenylmagnesium bromide are not well studied. However, it is known that Grignard reagents, in general, are highly reactive and can be used to modify proteins and enzymes. They can also be used to modify DNA and RNA, which can lead to changes in gene expression.
Grignard reagents are highly reactive and can be dangerous if not handled properly. They can react violently with water and other protic solvents, which can cause explosions. Therefore, it is important to handle Grignard reagents with care and to follow the proper safety procedures. In general, Grignard reagents are toxic and should be handled in a well-ventilated area with proper protective equipment.
4-Fluoro-3-methylphenylmagnesium bromide has a wide range of applications in scientific experiments. It is commonly used in organic synthesis to create carbon-carbon bonds, which are necessary for the formation of complex organic compounds. The compound can also be used in the synthesis of natural products, such as alkaloids and terpenoids. In addition, it can be used to modify proteins and enzymes, and to modify DNA and RNA.
The current state of research on 4-Fluoro-3-methylphenylmagnesium bromide is focused on its use in organometallic chemistry and its potential applications in organic synthesis. Researchers are also studying the toxicity and safety of the compound in scientific experiments.
The potential implications of 4-Fluoro-3-methylphenylmagnesium bromide in various fields of research and industry are vast. The compound can be used in the synthesis of complex organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It can also be used to modify proteins and enzymes, which can lead to the development of new drugs and vaccines. In addition, it can be used to modify DNA and RNA, which can lead to advances in gene therapy and genetic engineering.
The limitations of 4-Fluoro-3-methylphenylmagnesium bromide include its toxicity and safety concerns, which need to be addressed in further research. The compound is also relatively expensive, which limits its use in large-scale industrial applications. Future directions for research on the compound include the development of new synthesis methods, the study of its biological properties, and the exploration of its potential applications in various fields of research and industry.
for research could include the following:
1. Developing new synthetic methods for 4-Fluoro-3-methylphenylmagnesium bromide to improve the yield and reduce production costs.
2. Studying the biological properties of the compound to identify new applications in drug discovery, protein engineering, and genetic engineering.
3. Exploring the applications of the compound in materials science, such as the synthesis of new polymers with unique properties.
4. Investigating the use of 4-Fluoro-3-methylphenylmagnesium bromide in catalysis, such as in the synthesis of fine chemicals or pharmaceuticals.
5. Developing safer and less toxic versions of the compound for use in large-scale industrial applications.
In conclusion, 4-Fluoro-3-methylphenylmagnesium bromide is a useful Grignard reagent that is commonly used in organic synthesis. It has a wide range of potential applications in various fields of research and industry, including drug discovery, protein engineering, genetic engineering, materials science, and catalysis. However, its toxicity and safety concerns need to be addressed in further research. Future directions for research include developing new synthetic methods, studying the biological properties of the compound, exploring new applications, investigating catalysis, and developing safer versions of the compound for industrial use.

Dates

Modify: 2023-08-16

Explore Compound Types